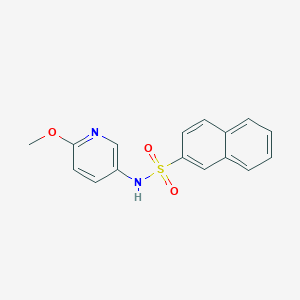

N-(6-methoxypyridin-3-yl)naphthalene-2-sulfonamide

Description

N-(6-Methoxypyridin-3-yl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a 6-methoxypyridin-3-yl group via a sulfonamide bridge. The methoxy group on the pyridine ring and the naphthalene sulfonamide moiety are critical for modulating electronic properties, solubility, and biological interactions .

Properties

IUPAC Name |

N-(6-methoxypyridin-3-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-21-16-9-7-14(11-17-16)18-22(19,20)15-8-6-12-4-2-3-5-13(12)10-15/h2-11,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKJIJQOMBJGHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-methoxypyridin-3-yl)naphthalene-2-sulfonamide typically involves the reaction of 6-methoxypyridine-3-amine with naphthalene-2-sulfonyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(6-methoxypyridin-3-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.

Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides or acyl chlorides.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

N-(6-Methoxypyridin-3-yl)naphthalene-2-sulfonamide exhibits significant antimicrobial activity. Sulfonamides, in general, have been recognized for their antibacterial properties, and this compound is no exception. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

1.2 Anticancer Activity

The compound has been studied for its potential anticancer effects. It is believed to interfere with cellular mechanisms that promote cancer cell proliferation. In vitro studies have shown promising results, suggesting that this compound may inhibit tumor growth by inducing apoptosis in cancer cells .

1.3 Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this sulfonamide derivative. It has been suggested that the compound could be effective in treating inflammatory diseases due to its ability to modulate inflammatory pathways .

Agricultural Applications

2.1 Herbicidal Activity

In agricultural science, this compound has shown potential as a herbicide. Its mechanism involves inhibiting specific enzymatic pathways in plants, which can lead to effective weed control without harming crops .

2.2 Pest Control

The compound has also been investigated for its efficacy against various pests. Preliminary studies indicate that it can reduce pest populations significantly, making it a viable option for integrated pest management strategies in agriculture .

Case Studies

4.1 Case Study: Antimicrobial Testing

In a study conducted on various bacterial strains, this compound demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating its potential as a therapeutic agent against resistant bacterial strains .

4.2 Case Study: Herbicidal Efficacy

A field trial evaluated the herbicidal effectiveness of this compound on common agricultural weeds such as Amaranthus retroflexus and Chenopodium album. Results showed a reduction in weed biomass by over 70% when applied at optimal concentrations, suggesting its practical application in crop protection .

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of its cytotoxic activity, the compound may induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-((1-Benzylpiperidin-3-yl)methyl)Naphthalene-2-Sulfonamide (IX)

- Structure : Substitutes the 6-methoxypyridine group with a benzylpiperidine moiety.

- Activity : Exhibits potent inhibition of human butyrylcholinesterase (BuChE) with a binding mode involving interactions with the catalytic triad (Ser198, His438) and peripheral anionic site (Tyr332) of BuChE .

- Key Data :

N-(5-(Benzyloxy)-3,4,6-Trimethylpyridin-2-yl)Naphthalene-1-Sulfonamide (17c)

- Structure : Features a benzyloxy-substituted pyridine ring and a naphthalene-1-sulfonamide group.

- Activity : Primarily studied for electrochemical applications due to its anionic polymer properties .

- Key Data: Synthesis: Achieved via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with naphthalenesulfonyl chloride in dichloromethane . Electrochemical Performance: Enhanced ionic conductivity compared to non-sulfonated analogs .

N-[3-(6-Methoxypyridazin-3-yl)Phenyl]-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide

- Structure : Replaces the pyridine ring with a pyridazine group and incorporates a tetrahydronaphthalene core.

- Activity: Noted for improved metabolic stability over fully aromatic naphthalene derivatives due to reduced oxidative susceptibility .

- Key Data :

Functional and Structural Comparison Table

Key Research Findings

- Electronic Effects: The methoxy group in this compound likely enhances electron density at the pyridine ring, improving hydrogen-bonding capacity compared to non-methoxy analogs .

- Enzyme Inhibition : Benzylpiperidine-containing analogs (e.g., IX) show stronger BuChE inhibition due to hydrophobic interactions with the enzyme’s active site, a feature absent in the methoxypyridine derivative .

- Synthetic Challenges : The methoxypyridine group may reduce reactivity in nucleophilic substitution reactions compared to benzylpiperidine derivatives, necessitating optimized conditions (e.g., higher temperatures or stronger bases) .

Biological Activity

N-(6-methoxypyridin-3-yl)naphthalene-2-sulfonamide is a compound with significant potential in medicinal chemistry, particularly due to its biological activity as an enzyme inhibitor. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound has the molecular formula and a molecular weight of 314.36 g/mol. Its synthesis typically involves the reaction between 6-methoxypyridine-3-amine and naphthalene-2-sulfonyl chloride, often utilizing bases like triethylamine to facilitate the reaction and neutralize byproducts.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes. It has been noted for its potential to inhibit phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. The inhibition of these enzymes can lead to various biological effects, including anti-inflammatory responses and modulation of cancer cell proliferation .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of certain enzymes:

- PDE Inhibition : As a selective PDE4 inhibitor, it has demonstrated significant anti-inflammatory effects in preclinical models. This inhibition can reduce airway hyperreactivity and improve lung histology in asthmatic conditions .

Anticancer Activity

Research indicates that this compound may induce apoptosis in cancer cells. Its mechanism involves disrupting critical cellular processes and signaling pathways, particularly through the inhibition of the PI3K/AKT/mTOR pathway, which is vital for cell growth and survival .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A series of sulfonamide derivatives, including this compound, were evaluated for their efficacy against various cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation, with some derivatives showing IC50 values in the nanomolar range .

- In Vivo Models : Animal studies have demonstrated that compounds similar to this compound exhibit potent anticancer activity with favorable safety profiles. These studies underscore the potential for further development into therapeutic agents for cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.